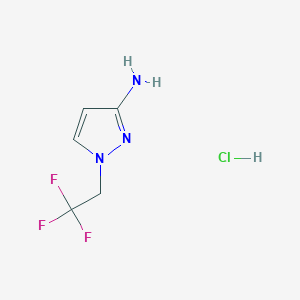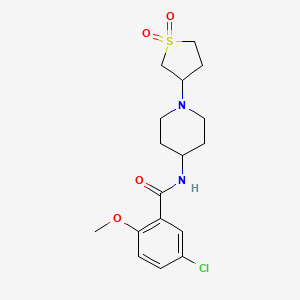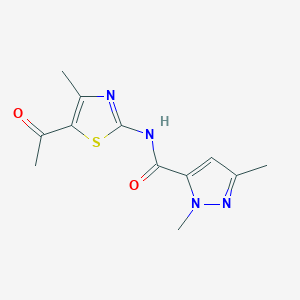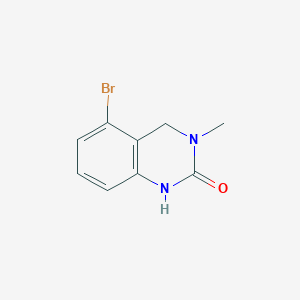
1-Phenoxyhept-6-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenoxyhept-6-en-2-one is an organic compound with the molecular formula C₁₃H₁₆O₂ It is characterized by a phenoxy group attached to a hept-6-en-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenoxyhept-6-en-2-one can be synthesized through several methods. One common approach involves the reaction of phenol with hept-6-en-2-one in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or nickel complexes can be used to facilitate the reaction under milder conditions, making the process more sustainable and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-Phenoxyhept-6-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxyheptanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-phenoxyheptan-2-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Phenoxyheptanoic acid.
Reduction: 1-Phenoxyheptan-2-ol.
Substitution: Various substituted phenoxyhept-6-en-2-one derivatives.
Scientific Research Applications
1-Phenoxyhept-6-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Phenoxyhept-6-en-2-one involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The hept-6-en-2-one backbone allows for flexibility and conformational changes, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
1-Phenoxyhexane: Similar structure but lacks the enone functionality.
1-Phenoxyheptane: Similar structure but lacks the double bond.
Phenoxyacetone: Contains a phenoxy group and a ketone but has a shorter carbon chain.
Uniqueness: 1-Phenoxyhept-6-en-2-one is unique due to the presence of both a phenoxy group and an enone functionality, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-phenoxyhept-6-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-3-5-8-12(14)11-15-13-9-6-4-7-10-13/h2,4,6-7,9-10H,1,3,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIAYSJRIPXNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(=O)COC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

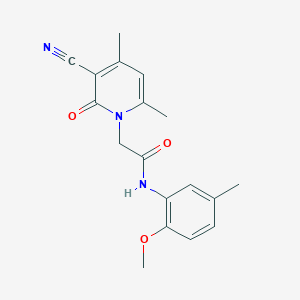
![2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2894463.png)
![N-(3,5-dichlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2894464.png)
![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2894467.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2894469.png)
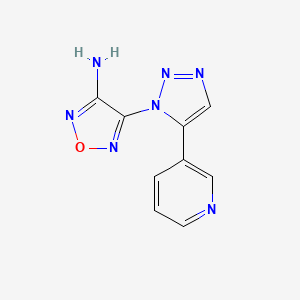
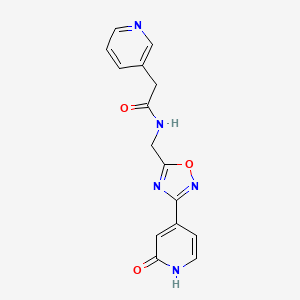
![3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2894472.png)
![1-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2894477.png)
